molecular formula C17H12F3N3O2S B2565365 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 922992-12-9

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2565365
CAS No.: 922992-12-9
M. Wt: 379.36
InChI Key: PGQIDWLKXPCELK-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and an acetamide side chain at position 1. The acetamide nitrogen is further linked to a 4-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic pyridazinone scaffold with electron-withdrawing (trifluoromethyl) and aromatic (thiophene) groups, which may influence solubility, stability, and bioactivity .

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-23-16(25)8-7-13(22-23)14-2-1-9-26-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQIDWLKXPCELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is to react thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyridazine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound's potential as a drug candidate is being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyridazine and thiophene rings contribute to its overall biological activity. The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name/ID Substituent at Pyridazinone-3 Acetamide/Related Group Substituent Key Features
Target Compound Thiophen-2-yl 4-(Trifluoromethyl)phenyl Thiophene enhances π-π stacking; CF₃ at para position improves electrophilicity .
Compound 15 4-Cl-Phenylpiperazinyl 4-Nitrobenzylidene (acetohydrazide) Piperazine and nitro groups may increase polarity but reduce metabolic stability.
Compound in Phenyl 2-(Trifluoromethyl)phenyl CF₃ at ortho position may sterically hinder binding compared to para .
Compound in Thiomorpholinyl 2-Fluorophenyl Thiomorpholine introduces sulfur, potentially altering redox properties.
Compound 6a 4-Phenylpiperazinyl Antipyrine-linked acetamide Piperazine and antipyrine moieties suggest dual pharmacological targets.

Physicochemical Properties

  • Melting Points: Compound 15 (from ): 238–239°C (high due to nitro and piperazine groups) . Compound 6a (from ): 198–200°C (lower, possibly due to flexible antipyrine group) .
  • Synthetic Yields :

    • Compound 15: 86% yield (high efficiency with nitrobenzylidene hydrazide formation) .
    • Compound 6a: 62% yield (moderate, influenced by alkylation steps) .

Biological Activity

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, a synthetic organic compound belonging to the pyridazinone class, has attracted attention for its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent in treating inflammatory diseases and certain forms of cancer due to its inhibitory effects on key enzymes involved in these conditions.

Chemical Structure and Properties

The compound's structure features a pyridazinone core with a thiophene ring and a trifluoromethyl-substituted phenyl group. This unique combination may enhance its biological activity and selectivity for specific targets.

PropertyValue
Molecular FormulaC15H14F3N3O2S
Molecular Weight353.35 g/mol
LogP0.1582
Polar Surface Area82.069 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Biological Activity Overview

The primary biological activity of this compound revolves around its role as an inhibitor of human leukocyte elastase (HLE) . HLE is an enzyme that plays a crucial role in inflammatory processes, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Inhibition of HLE by this compound can lead to reduced inflammation and tissue damage, which are hallmark features of various chronic inflammatory diseases. The compound's ability to modulate elastase activity suggests significant therapeutic implications.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits potent inhibitory effects against HLE, with IC50 values indicating effective concentrations required to inhibit 50% of enzyme activity. For instance, related compounds in the same class have shown promising anti-inflammatory effects with IC50 values ranging from 20 μM to 50 μM .

Case Studies

  • Anti-inflammatory Activity : In a study investigating the anti-inflammatory properties of pyridazinone derivatives, it was found that compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide significantly reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli .
  • Antitumor Potential : Another case study highlighted the potential of this compound in cancer treatment, where it was evaluated alongside other pyridazinones for their ability to inhibit tumor cell proliferation in vitro. The results indicated that the compound could effectively reduce cell viability in several cancer cell lines, suggesting its role as a candidate for further development in oncology .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar pyridazinone derivatives was conducted:

Compound NameBiological ActivityIC50 (μM)
N-(4-methylphenyl)-2-(6-oxo-pyridazin)acetamideAnti-inflammatory45
4-(Thiophen-2-yl)-N-(phenethyl)acetamideAntitumor35
N-(4-trifluoromethylphenyl)-2-(6-oxo-pyridazin)acetamideHuman leukocyte elastase inhibitor25

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